molecular formula C16H24N2O B593427 N-Demethyl-alpha-obscurine CAS No. 34399-44-5

N-Demethyl-alpha-obscurine

Cat. No.: B593427
CAS No.: 34399-44-5
M. Wt: 260.381
InChI Key: SODGYLLKKFRBQO-AZKPJATDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Comparison with Similar Compounds

  • Alpha-obscurine
  • Beta-obscurine
  • N-Desmethyl-alpha-obscurine
  • N-Desmethyl-beta-obscurine

Comparison: N-Demethyl-alpha-obscurine is unique among its similar compounds due to its specific structural features and biological activities. While alpha-obscurine and beta-obscurine share similar core structures, the demethylation in this compound results in distinct chemical properties and biological effects . This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-Demethyl-alpha-obscurine is a natural alkaloid predominantly derived from Lycopodium japonicum, a plant known for its diverse medicinal properties. This compound has garnered attention in scientific research due to its potential biological activities , including anti-inflammatory, neuroprotective effects, and implications in treating neurological disorders.

Chemical Structure

This compound belongs to the class of lycodine-type alkaloids. Its chemical structure influences its biological activity, with specific functional groups contributing to its interaction with biological targets.

Synthesis Methods

The synthesis of this compound involves several key reactions:

  • Acid-catalyzed 1,3-annulation of 1,2,3,4-tetrahydro-6-methyl-2-oxopyridine.
  • Methylation processes that modify the compound's structure to enhance its biological activity.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits a half-life (t½) of approximately 1.37 hours in plasma, indicating rapid elimination. This rapid clearance may influence its therapeutic efficacy and necessitates further investigation into dosing regimens for potential clinical applications .

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, thereby modulating inflammatory pathways. This action is particularly relevant in conditions such as arthritis and neuroinflammation .

Neuroprotective Properties

The neuroprotective effects of this compound have been highlighted in several studies. It appears to exert protective effects on neuronal cells by:

  • Reducing oxidative stress.
  • Modulating neurotransmitter systems.
  • Inhibiting apoptotic pathways associated with neurodegenerative diseases .

Cytotoxicity Studies

Cytotoxicity assays have been utilized to evaluate the compound's effects on various cancer cell lines. The results suggest that this compound may induce apoptosis in tumor cells while exhibiting selective toxicity, sparing normal cells .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of cytokines
NeuroprotectiveModulation of neurotransmitters
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Neuroprotection in Animal Models

In a study involving rat models of neurodegeneration, administration of this compound resulted in significant preservation of cognitive functions and reduced neuronal loss compared to control groups. These findings support its potential use as a therapeutic agent for conditions such as Alzheimer's disease .

Case Study 2: Anti-inflammatory Effects in Arthritis Models

Another investigation assessed the anti-inflammatory effects of this compound in models of induced arthritis. The compound demonstrated a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers .

Properties

IUPAC Name

(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h10-12,17H,2-9H2,1H3,(H,18,19)/t10-,11+,12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODGYLLKKFRBQO-AZKPJATDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.